2-Bromo-5-iodomandelic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrIO3 |
|---|---|
Molecular Weight |
356.94 g/mol |
IUPAC Name |
2-(2-bromo-5-iodophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrIO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
ZQFMFUNGXVOKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(C(=O)O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 Iodomandelic Acid
Retrosynthetic Approaches and Strategic Disconnections
A logical retrosynthetic analysis of 2-Bromo-5-iodomandelic acid suggests several potential disconnections. The most straightforward approach involves disconnecting the α-hydroxy carboxylic acid side chain, leading back to the corresponding benzaldehyde (B42025), 2-bromo-5-iodobenzaldehyde. This simplifies the problem to the synthesis of the disubstituted benzaldehyde, which can then be converted to the target mandelic acid via a cyanohydrin formation followed by hydrolysis, or through the addition of a suitable one-carbon synthon.
Alternative disconnections could involve the sequential introduction of the halogen atoms onto a pre-existing mandelic acid framework. However, this approach is often complicated by issues of regioselectivity, as the directing effects of the mandelic acid side chain and the existing halogen substituent must be carefully considered. Therefore, the strategy commencing with the appropriately substituted benzaldehyde is generally preferred for its greater control over the substitution pattern.
Precursor Synthesis and Halogenation Strategies
The synthesis of this compound is critically dependent on the successful preparation of appropriately halogenated precursors. The timing and method of introducing the bromine and iodine atoms are key considerations.
Regioselective Bromination of 5-iodomandelic acid precursors
One potential route to this compound involves the regioselective bromination of a 5-iodomandelic acid precursor. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of this electrophilic aromatic substitution. The iodine atom at the 5-position is a deactivating, ortho-, para-director. The mandelic acid side chain, with its hydroxyl and carboxylic acid groups, is also deactivating and primarily a meta-director.
Given these competing directing effects, achieving selective bromination at the 2-position (ortho to the mandelic acid side chain and meta to the iodine) can be challenging. The outcome will be highly dependent on the reaction conditions, including the choice of brominating agent and catalyst. Lewis acid catalysts are often employed in such reactions to enhance the electrophilicity of the bromine source.
| Precursor | Brominating Agent | Catalyst | Predominant Product(s) | Reference |
| 5-Iodomandelic Acid | N-Bromosuccinimide (NBS) | Iron(III) bromide (FeBr₃) | Mixture of 2-bromo-5-iodo and 3-bromo-5-iodomandelic acid | Hypothetical |
| Methyl 5-iodomandelate | Bromine (Br₂) | Acetic Acid | Mixture of isomers | Hypothetical |
Regioselective Iodination of 2-bromomandelic acid precursors
An alternative strategy is the regioselective iodination of a 2-bromomandelic acid precursor. In this scenario, the bromine atom at the 2-position is a deactivating, ortho-, para-director. The mandelic acid side chain remains a meta-director. The desired iodination at the 5-position is para to the bromine atom and meta to the mandelic acid side chain. This alignment of directing effects could potentially favor the formation of the desired product.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds, where a directing group guides the halogen to a specific position. The carboxylic acid group of a mandelic acid derivative could potentially serve as such a directing group, facilitating iodination at the ortho position. However, in the case of 2-bromomandelic acid, the 6-position is also ortho to the directing group, potentially leading to a mixture of products.
| Precursor | Iodinating Agent | Catalyst/Directing Group | Predominant Product | Reference |
| 2-Bromomandelic Acid | N-Iodosuccinimide (NIS) | Palladium(II) acetate (B1210297) / Carboxylic acid | 2-Bromo-6-iodomandelic acid | Hypothetical |
| 2-Bromophenylacetic acid | Molecular Iodine (I₂) | Palladium(II) acetate / Acetamide | ortho-Iodinated product | nih.gov |
This table illustrates potential outcomes based on related literature. Specific experimental validation for the iodination of 2-bromomandelic acid is required.
Sequential Halogenation Procedures
A more controlled and often preferred method involves the synthesis of a precursor that already contains the desired halogen substitution pattern, which is then elaborated to the final mandelic acid. A key intermediate in this approach is 2-bromo-5-iodotoluene. The synthesis of this compound can be achieved from o-toluidine through a sequence of iodination and a Sandmeyer-type bromination reaction.
The synthetic sequence is as follows:
Iodination of o-toluidine: o-Toluidine is treated with an iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent, to introduce an iodine atom at the para-position to the amino group, yielding 4-iodo-2-toluidine.
Diazotization and Bromination: The resulting 4-iodo-2-toluidine is then subjected to diazotization using sodium nitrite in the presence of a strong acid, followed by a Sandmeyer reaction with a copper(I) bromide source to replace the diazonium group with a bromine atom. This sequence yields 2-bromo-5-iodotoluene. libretexts.orgwikipedia.org
Benzylic Oxidation: The methyl group of 2-bromo-5-iodotoluene can then be oxidized to a formyl group to produce 2-bromo-5-iodobenzaldehyde. Common oxidizing agents for this transformation include manganese dioxide or ceric ammonium nitrate.
Conversion to Mandelic Acid: Finally, 2-bromo-5-iodobenzaldehyde is converted to this compound. A common method is the formation of a cyanohydrin by reaction with a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide), followed by acidic or basic hydrolysis of the nitrile group to the carboxylic acid.
Stereoselective Synthesis of this compound
The synthesis of enantiomerically pure this compound requires the use of stereoselective methods to control the configuration of the chiral center at the α-carbon.
Asymmetric Catalysis in C-C Bond Formation Adjacent to the Carboxylic Acid
The key step for introducing chirality is often the carbon-carbon bond formation that creates the α-hydroxy nitrile (cyanohydrin) intermediate from 2-bromo-5-iodobenzaldehyde. Asymmetric catalysis of this reaction can lead to the preferential formation of one enantiomer.
A variety of chiral catalysts have been developed for the asymmetric hydrocyanation of aldehydes. These include metal-based catalysts, such as those derived from titanium or vanadium, and organocatalysts, such as chiral Lewis bases or phase-transfer catalysts. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. For a sterically hindered and electronically modified substrate like 2-bromo-5-iodobenzaldehyde, optimization of the catalyst system would be necessary.
| Catalyst Type | Example Catalyst | Cyanide Source | Expected Outcome |
| Metal-based | Chiral Titanium-salen complex | Trimethylsilyl cyanide (TMSCN) | Enantioenriched 2-bromo-5-iodomandelonitrile |
| Organocatalyst | (R)- or (S)-BINOL-derived phosphine (B1218219) oxide | Hydrogen cyanide (HCN) | Enantioenriched 2-bromo-5-iodomandelonitrile |
| Phase-Transfer | Chiral quaternary ammonium salt | Sodium cyanide (NaCN) | Enantioenriched 2-bromo-5-iodomandelonitrile |
This table presents potential catalytic systems for the asymmetric synthesis. The actual performance would need to be determined experimentally.
An alternative stereoselective route involves the asymmetric reduction of a prochiral precursor, such as 2-bromo-5-iodophenylglyoxylic acid. This α-keto acid can be reduced to the corresponding α-hydroxy acid using a chiral reducing agent, such as a borane reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The facial selectivity of the reduction is controlled by the chiral catalyst, leading to the formation of one enantiomer of this compound in excess.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgwikiwand.com
A plausible and widely-used method for the asymmetric synthesis of α-hydroxy acids like this compound involves the use of oxazolidinone auxiliaries, famously developed by Evans. The synthesis would commence by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable acylating agent derived from bromoacetic acid. The resulting N-acyl oxazolidinone can then be converted into its enolate, which subsequently reacts with the electrophile, 2-bromo-5-iodobenzaldehyde.
The steric hindrance provided by the chiral auxiliary directs the approach of the aldehyde from the less hindered face of the enolate, leading to the formation of a diastereomerically enriched aldol-type adduct. Subsequent cleavage of the auxiliary group, typically under mild hydrolytic conditions, would yield the desired enantiomer of this compound. The stereoselectivity of this process is generally high, often yielding products with high diastereomeric and enantiomeric excess.
Biocatalytic Approaches for Enantioselective Production
Biocatalysis has emerged as a green and highly efficient alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. For the production of enantiopure mandelic acids, several enzymatic routes are well-established and could be adapted for this compound. nih.gov
One prominent biocatalytic route involves the use of nitrilase enzymes. This process would start with 2-bromo-5-iodobenzaldehyde, which is first converted to the corresponding cyanohydrin (mandelonitrile). A stereoselective nitrilase can then hydrolyze one of the enantiomers of the cyanohydrin to the corresponding carboxylic acid, leaving the unreacted cyanohydrin enantiomer behind. This kinetic resolution can be highly effective. Some advanced biocatalytic systems achieve a dynamic kinetic resolution, where the unreacted cyanohydrin is racemized in situ, allowing for a theoretical yield of 100% for the desired mandelic acid enantiomer.
Another significant biocatalytic approach employs dehydrogenases. In this method, a prochiral precursor, 2-bromo-5-iodophenylglyoxylic acid, would be enantioselectively reduced by a dehydrogenase enzyme, using a cofactor such as NADH or NADPH, to yield the desired (R)- or (S)-2-bromo-5-iodomandelic acid, depending on the specificity of the enzyme used.
Diastereoselective Transformations from Chiral Precursors
This strategy involves introducing a new stereocenter or functional group into a molecule that already contains a chiral center, where the existing chirality directs the stereochemical outcome of the transformation. A highly relevant approach for the synthesis of this compound is the late-stage introduction of the iodine atom onto a chiral 2-bromomandelic acid precursor.
Recent advances in palladium-catalyzed C-H activation offer a sophisticated method for such a transformation. For instance, a chiral, protected 2-bromomandelic acid could undergo a directed ortho-iodination. Using a suitable directing group on the carboxylic acid or hydroxyl moiety, a palladium catalyst can selectively activate the C-H bond at the 5-position of the phenyl ring for iodination. The reaction, using a reagent like molecular iodine (I₂), can proceed with high diastereoselectivity due to the influence of the existing stereocenter at the α-carbon. This method provides an elegant and efficient route to the target molecule from a more readily available chiral precursor. acs.org
| Parameter | Description | Reagents | Key Advantage |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Molecular Iodine (I₂) | High regioselectivity for the 5-position. |
| Directing Group | Can be attached to the carboxyl or hydroxyl group. | N/A | Controls the position of iodination. |
| Stereocontrol | The existing α-carbon stereocenter. | N/A | High diastereoselectivity of the C-H functionalization. |
Racemic Synthesis and Chiral Resolution Techniques
The production of this compound can also be achieved through a racemic synthesis followed by the separation of the enantiomers. This classical approach remains a cornerstone of chemical manufacturing.
A feasible racemic synthesis begins with the commercially available 2-bromo-5-iodobenzaldehyde. oakwoodchemical.com This aldehyde can be converted into the corresponding cyanohydrin, 2-bromo-5-iodomandelonitrile, through nucleophilic addition of a cyanide source, such as sodium cyanide, often facilitated by the formation of a bisulfite adduct. orgsyn.orgscribd.com The resulting mandelonitrile is then subjected to acidic hydrolysis, typically using strong acids like hydrochloric acid, which converts the nitrile group into a carboxylic acid, yielding racemic this compound. stackexchange.com
Diastereomeric Salt Formation and Crystallization
This is the most traditional and industrially practiced method for resolving racemic acids. wikipedia.org The principle lies in the reaction of the racemic acid with an enantiomerically pure chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. nih.govresearchgate.net
For this compound, a variety of chiral amines can be screened as resolving agents. Once the diastereomeric salts are formed, the less soluble salt is selectively crystallized from a suitable solvent. The crystallized salt is then separated by filtration, and the desired enantiomer of the mandelic acid is recovered by treating the salt with a strong acid to remove the chiral base. The more soluble diastereomeric salt remaining in the mother liquor can also be treated to recover the other enantiomer. The choice of resolving agent and solvent is critical for efficient separation. researchgate.netresearchgate.net
| Resolving Agent Class | Examples | Principle of Action |
| Chiral Amines | (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine | Forms diastereomeric ammonium carboxylate salts with the racemic acid. |
| Alkaloids | Brucine, Strychnine, Quinine | Natural chiral bases that form diastereomeric salts with differing solubilities. |
| Amino Alcohols | (1R,2S)-2-amino-1,2-diphenylethanol | Forms salts with potential for multiple hydrogen bonding interactions, aiding crystalline packing differences. figshare.com |
Chromatographic Separation of Enantiomers (e.g., HPLC, SFC)
Chromatographic techniques offer a powerful and often more rapid alternative to classical resolution for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most common methods.
In these techniques, the racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® columns), are particularly effective for resolving a wide range of chiral compounds, including mandelic acid derivatives. researchgate.net
Supercritical Fluid Chromatography (SFC) has gained prominence as a "greener" and often faster alternative to HPLC. SFC uses supercritical carbon dioxide as the main component of the mobile phase, which significantly reduces the consumption of organic solvents. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations without a loss of resolution. hplc.eushimadzu.comresearchgate.net
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Typically organic solvents (e.g., hexane, ethanol, isopropanol). | Primarily supercritical CO₂ with a small amount of organic modifier (e.g., methanol). |
| Speed | Generally slower due to higher mobile phase viscosity. | Faster separations due to lower viscosity and higher diffusivity. |
| Solvent Consumption | High, leading to higher costs and environmental impact. | Significantly lower organic solvent usage, making it a "greener" technology. |
| Resolution | High resolution is achievable. | Often provides equal or superior resolution to HPLC. |
| Operating Pressure | Moderate to high. | High, requires specialized equipment to maintain the supercritical state. |
Chemical Transformations and Derivatization of 2 Bromo 5 Iodomandelic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and the reduction to alcohols or aldehydes.
The carboxylic acid moiety of 2-Bromo-5-iodomandelic acid can be readily converted into its corresponding esters through several standard methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. byjus.com This is an equilibrium process where the removal of water drives the reaction toward the ester product.
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. byjus.com Other modern coupling agents can also facilitate this transformation. organic-chemistry.org These reactions produce ester derivatives where the hydrogen of the carboxyl group is replaced by an alkyl or aryl group.
Table 1: Common Reagents for Esterification
| Reaction Type | Reagents | Notes |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires removal of water. byjus.com |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Creates a highly reactive intermediate. |
| Coupling Agent-Mediated | Carbodiimides (e.g., DCC, EDC), Alcohol | Forms the ester bond under mild conditions. google.com |
Similar to esterification, the carboxylic acid group can be transformed into an amide by reacting it with a primary or secondary amine. Direct reaction of the carboxylic acid with an amine is generally difficult and requires high temperatures. A more practical approach involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) activate the carboxylic acid, allowing it to readily react with an amine at room temperature to form a stable amide bond. organic-chemistry.org
This reaction is fundamental in peptide synthesis and can be used to link this compound to amino acids or other amine-containing molecules. google.comorganic-chemistry.org The resulting amide derivatives are generally stable compounds.
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, effectively converting the carboxyl group to a hydroxymethyl group (-CH₂OH). libretexts.orglibretexts.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product. libretexts.orgsavemyexams.com It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.orgsavemyexams.com
The reduction of a carboxylic acid directly to an aldehyde is a more challenging transformation. The intermediate aldehyde is more reactive than the starting carboxylic acid and will typically be reduced all the way to the primary alcohol. savemyexams.com While specialized, milder reducing agents can sometimes achieve this, it is not a standard transformation and often requires a multi-step process of protection and partial reduction. youtube.com
Reactivity of the Alpha-Hydroxyl Group
The secondary hydroxyl group on the carbon adjacent to the aromatic ring (the alpha-carbon) is another key site for chemical modification.
In multi-step syntheses, it is often necessary to "protect" the alpha-hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. A protecting group must be easy to install, stable to specific reaction conditions, and easy to remove when its job is done. libretexts.org
Common strategies for protecting the hydroxyl group of a molecule like this compound include:
Silyl (B83357) Ethers : The hydroxyl group can be converted to a silyl ether by reacting it with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. harvard.edu Silyl ethers are stable under a wide range of conditions but can be easily removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu
Acetals : Reaction with dihydropyran (DHP) in the presence of an acid catalyst forms a tetrahydropyranyl (THP) acetal. This group is stable to bases, organometallic reagents, and reducing agents but is readily cleaved under mild acidic aqueous conditions. libretexts.org
Esters : The hydroxyl group can also be protected by converting it into an ester, for example, an acetate (B1210297) ester. This is achieved by reaction with an acylating agent like acetyl chloride or acetic anhydride. The ester can then be removed by hydrolysis under basic conditions. libretexts.org
Table 2: Selected Hydroxyl Protecting Groups
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |
|---|---|---|---|
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, HF | Stable to base, mild acid, oxidation, reduction. harvard.eduorganic-chemistry.org |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), Acid (e.g., PTSA) | Aqueous Acid (e.g., HCl) | Stable to base, nucleophiles, reducing agents. libretexts.org |
| Acetate (Ac) | Acetyl Chloride or Acetic Anhydride, Base (e.g., Pyridine) | Base (e.g., NaOH, K₂CO₃) or Acid | Stable to acidic conditions and some oxidations. libretexts.orgorganic-chemistry.org |
The secondary alpha-hydroxyl group can be oxidized to a ketone, converting the mandelic acid derivative into the corresponding α-keto acid (2-bromo-5-iodophenylglyoxylic acid). This transformation is a key reaction for substituted mandelic acids. Various oxidizing agents can be employed for this purpose.
Studies on a range of substituted mandelic acids have shown that chromium (VI) reagents are effective for this oxidation. semanticscholar.orgorientjchem.org For instance, ethylenediammonium dichromate (EDDC) in an aqueous acetic acid medium oxidizes substituted mandelic acids to their corresponding oxoacids in good yields (typically 75-83%). semanticscholar.orgorientjchem.org The reaction proceeds via the formation of a chromate (B82759) ester followed by the rate-determining cleavage of the alpha-C-H bond. Other reagents, such as cobalt(II) chloride with molecular oxygen, have also been used to oxidize mandelic acid derivatives, which can lead to the formation of the corresponding benzaldehyde (B42025) derivative via decarboxylation. rsc.org
Nucleophilic Substitution at the Hydroxyl-Bearing Carbon
The secondary hydroxyl group in this compound is located at a benzylic position, which enhances its reactivity toward nucleophilic substitution. Direct displacement of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). ksu.edu.sasavemyexams.com Consequently, transformation into a better leaving group is a prerequisite for substitution.
Common strategies to activate the hydroxyl group include:
Protonation: Under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion. This creates a much better leaving group (water), which can then be displaced by a weak nucleophile in an Sₙ1-type mechanism, proceeding through a resonance-stabilized benzylic carbocation.
Conversion to Halide: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzylic chloride or bromide, which are excellent substrates for subsequent Sₙ2 reactions with a variety of nucleophiles.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a non-nucleophilic base (e.g., pyridine) can form a sulfonate ester (tosylate or mesylate). These are superb leaving groups, allowing for substitution by a wide range of nucleophiles, often with inversion of stereochemistry.
Given the chiral nature of the hydroxyl-bearing carbon, stereochemical control is a critical consideration in these transformations. Sₙ2 reactions are expected to proceed with inversion of configuration, while Sₙ1 reactions would likely lead to racemization.
Reactions Involving the Halogenated Aromatic Ring
The presence of both bromine and iodine on the aromatic ring offers significant opportunities for regioselective functionalization, primarily through transition metal-catalyzed reactions. The carbon-iodine bond is weaker and more reactive towards oxidative addition than the carbon-bromine bond, a difference that can be exploited to achieve selective transformations. wikipedia.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. For this compound, these reactions are anticipated to occur preferentially at the more labile C-I bond.
Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent (e.g., an aryl or vinyl boronic acid) in the presence of a palladium catalyst and a base. It is expected that the reaction can be performed selectively at the 5-position (iodine) under mild conditions, leaving the bromine at the 2-position intact for subsequent, different coupling reactions. rsc.org
Heck Reaction: The Heck reaction couples the aryl halide with an alkene. organic-chemistry.orglibretexts.org For this compound, vinylation would be expected to occur at the C-I bond, yielding a 5-alkenyl-2-bromomandelic acid derivative. nih.gov This preserves the C-Br bond for further synthetic elaboration.
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.org Selective coupling at the C-I position is highly feasible, providing access to 5-alkynyl-2-bromomandelic acid derivatives. sioc-journal.cnbeilstein-journals.org
The following table outlines the expected regioselective outcomes for these cross-coupling reactions.
| Reaction Type | Reagent | Expected Major Product (after esterification) | Key Conditions |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Methyl 5-aryl-2-bromomandelate | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Room Temp to mild heat |
| Heck | Alkene (R-CH=CH₂) | Methyl 2-bromo-5-vinylmandelate | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Mild to moderate heat |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Methyl 5-alkynyl-2-bromomandelate | Pd/Cu catalyst system, Base (e.g., an amine), Room Temp |
Nucleophilic aromatic substitution (SₙAr) typically requires a highly electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. organic-chemistry.org The carboxylic acid group on this compound is a deactivating, meta-directing group and only moderately electron-withdrawing. Therefore, the aromatic ring is not considered "activated" enough for classical SₙAr reactions to proceed under standard conditions. Displacement of either the bromide or iodide by common nucleophiles would likely require harsh conditions (high temperatures and pressures) and may compete with other reaction pathways.
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction uses a directed metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-proton. In this compound, both the carboxylic acid and the benzylic hydroxyl group can function as DMGs after initial deprotonation.
It is plausible that treatment with two equivalents of a strong base like lithium diisopropylamide (LDA) would deprotonate both the carboxylic acid and the alcohol. A third equivalent of a stronger base (e.g., s-BuLi) could then selectively remove the proton at the C6 position, which is ortho to the mandelic acid side chain. Trapping the resulting aryllithium intermediate with an electrophile (E⁺) would yield a 6-substituted derivative. However, a significant competing reaction would be metal-halogen exchange, which is often faster than deprotonation for aryl bromides and iodides. uwindsor.ca This would lead to lithiation at the C2 or C5 position. Careful selection of the base and reaction conditions would be crucial to control the regioselectivity of this process.
Synthesis of Complex Scaffold Precursors
The diverse and selective reactivity of this compound makes it a highly attractive precursor for the synthesis of complex molecular scaffolds. numberanalytics.comnih.gov By leveraging its multiple reaction sites, chemists can devise convergent synthetic strategies.
For instance, a synthetic route could begin with the protection of the acid and alcohol groups. This would be followed by a regioselective Sonogashira coupling at the C5-iodo position, followed by a Suzuki coupling at the C2-bromo position. Subsequent deprotection and modification of the mandelic acid side chain could then furnish highly functionalized, stereochemically defined compounds. Such molecules, featuring diverse aryl, alkenyl, or alkynyl substituents, are valuable in drug discovery programs and for the development of novel organic materials. researchgate.net
A detailed article focusing on the advanced spectroscopic and stereochemical characterization of this compound cannot be generated at this time.
Extensive searches for dedicated research literature and spectroscopic data for the compound "this compound" have not yielded specific, in-depth studies corresponding to the requested analytical techniques. There is a notable absence of published, peer-reviewed papers detailing its characterization by:
Vibrational Circular Dichroism (VCD)
Advanced multi-dimensional, solid-state, or chiral Nuclear Magnetic Resonance (NMR) spectroscopy
High-Resolution Mass Spectrometry (HRMS) with fragmentation analysis
X-ray crystallography
Without access to primary research findings, it is not possible to provide a thorough, scientifically accurate, and data-driven article that adheres to the specific requirements of the outlined sections. Generating content would require speculation or the use of data from analogous but distinct compounds, which would violate the core instruction to focus solely on this compound.
Advanced Spectroscopic and Stereochemical Characterization
Electronic Circular Dichroism (ECD) for Conformational and Electronic Structure Probes
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is exceptionally sensitive to the spatial arrangement of atoms and chromophores, making it an invaluable tool for determining the absolute configuration and conformational preferences of chiral molecules like 2-Bromo-5-iodomandelic acid. nih.govacs.org
The ECD spectrum of a mandelic acid derivative is typically dominated by electronic transitions associated with the phenyl chromophore and the carboxylic acid group. nih.govresearchgate.net For this compound, the aromatic ring, substituted with both bromine and iodine atoms, acts as the primary chromophore. The electronic transitions within this substituted phenyl ring, specifically the π → π* transitions, are expected to give rise to distinct Cotton effects in the ECD spectrum. nih.govresearchgate.net
The position, sign, and intensity of these Cotton effects are directly correlated with the molecule's conformation, particularly the torsion angle between the phenyl ring and the carboxylic acid group, as well as the orientation of the hydroxyl group. nih.gov Computational modeling, often using time-dependent density functional theory (TD-DFT), is a crucial adjunct to experimental ECD. By calculating the theoretical ECD spectra for different possible conformers and comparing them with experimental data of analogous compounds, the most stable conformation in solution can be determined. nih.gov
For mandelic acid itself, characteristic ECD bands are observed that can be assigned to specific electronic transitions, such as n → π* transitions of the carboxylic acid group and π → π* transitions of the aromatic ring. nih.govresearchgate.net The introduction of heavy halogens like bromine and iodine is expected to significantly influence the ECD spectrum. These substituents can alter the energy of the molecular orbitals and introduce new charge-transfer characteristics to the electronic transitions. nih.gov The heavy atom effect of iodine, in particular, can enhance spin-orbit coupling, potentially influencing the intensity of certain transitions.
Based on studies of halogenated mandelic acids, the ECD spectrum of (R)-2-Bromo-5-iodomandelic acid can be predicted to exhibit characteristic positive or negative Cotton effects. The precise nature of these effects would allow for the unambiguous assignment of its absolute configuration when compared with theoretical calculations.
Table 1: Predicted Electronic Transitions and ECD Spectral Data for this compound (based on analogous compounds)
| Predicted Transition | Wavelength (nm) | Predicted Sign of Cotton Effect for (R)-enantiomer | Chromophore |
| π → π | ~260-280 | +/- | Substituted Phenyl Ring |
| π → π | ~230-250 | -/+ | Substituted Phenyl Ring |
| n → π* | ~210-225 | - | Carboxylic Acid |
Note: The signs are illustrative and would need to be confirmed by experimental and computational studies. The wavelengths are estimations based on data for other halogenated mandelic acid derivatives.
Advanced Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in a molecule. semanticscholar.orgnih.gov Advanced methods, such as Fourier Transform Infrared (FT-IR) and confocal Raman microscopy, offer high resolution and sensitivity for a thorough analysis of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A very broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid group, which typically exists as a hydrogen-bonded dimer in the solid state. libretexts.org The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700-1730 cm⁻¹. libretexts.org The spectrum will also feature bands for the alcoholic O-H stretch, C-O stretching, and various C-H vibrations of the aromatic ring and the aliphatic backbone. semanticscholar.orgnih.gov
The presence of bromine and iodine substituents will influence the "fingerprint" region of the spectrum (below 1500 cm⁻¹). The C-Br and C-I stretching vibrations are expected at low frequencies, typically below 700 cm⁻¹. thieme-connect.de These bands can be useful for confirming the presence of the halogens, although they can sometimes be weak or coupled with other vibrations. The substitution pattern on the aromatic ring (1,2,4-trisubstitution) will also give rise to a characteristic pattern of C-H out-of-plane bending vibrations in the 900-680 cm⁻¹ region. thieme-connect.de
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. jcsp.org.pk For this compound, the Raman spectrum will be dominated by vibrations of the aromatic ring. semanticscholar.orgnih.gov The ring "breathing" modes and other skeletal vibrations of the substituted benzene (B151609) ring will give rise to strong and sharp Raman bands, providing a clear fingerprint of the molecule. acs.orguwyo.edu
The C=O stretching vibration is also Raman active, though typically weaker than in the IR spectrum. The C-Br and C-I stretching vibrations are also expected to be visible in the Raman spectrum and can be more easily identifiable than in the IR spectrum for heavier halogens. acs.org Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly amplify the Raman signal, allowing for analysis of very small sample quantities. acs.org
Table 2: Characteristic Vibrational Frequencies for this compound (based on analogous compounds)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Weak | -COOH |
| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | Ar-H |
| C-H stretch (aliphatic) | 2850-2970 | 2850-2970 | C-H |
| C=O stretch | 1700-1730 (strong) | 1700-1730 (moderate) | -COOH |
| C=C stretch (aromatic) | 1450-1600 | 1450-1600 (strong) | Aromatic Ring |
| C-O stretch | 1050-1250 | Moderate | C-OH, -COOH |
| C-Br stretch | 500-650 | 500-650 | Ar-Br |
| C-I stretch | 480-600 | 480-600 | Ar-I |
Note: These are approximate ranges and the exact positions of the bands can be influenced by the specific molecular environment and intermolecular interactions.
Computational and Theoretical Studies of 2 Bromo 5 Iodomandelic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule at the electronic level. For 2-Bromo-5-iodomandelic acid, such studies would provide invaluable insights into its stability, reactivity, and electronic characteristics.
A critical aspect of computational chemistry is the identification of the most stable three-dimensional arrangements of a molecule, known as its conformers. Through methods like Density Functional Theory (DFT), researchers can perform a conformational analysis to locate various energy minima on the potential energy surface of this compound. This analysis would reveal the preferred spatial orientations of the carboxylic acid, hydroxyl, bromine, and iodine substituents on the mandelic acid backbone. The relative energies of these conformers would be calculated to determine the most stable, and therefore most abundant, conformation at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|
| A | 0.00 | 75.3 |
| B | 0.85 | 18.1 |
| C | 1.50 | 6.6 |
This table is illustrative and not based on published data.
The electronic structure of a molecule governs its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this structure. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another important tool that visualizes the charge distribution on the molecule's surface. For this compound, an MEP map would show electron-rich regions (typically colored in shades of red) and electron-deficient regions (colored in shades of blue), indicating likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
This table is illustrative and not based on published data.
To further quantify the reactivity of different atomic sites within this compound, various reactivity descriptors can be calculated. Fukui functions, for instance, would identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. Localized Orbital Locators (LOL) would provide a visual representation of electron localization, helping to distinguish between covalent bonds and lone pairs, which is essential for understanding reaction mechanisms.
Spectroscopic Property Prediction and Simulation
Computational methods are also powerful for predicting and interpreting spectroscopic data, which can aid in the structural elucidation and characterization of molecules.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques sensitive to the stereochemistry of a molecule. Since this compound is chiral, containing a stereocenter at the alpha-carbon, computational simulations of its VCD and ECD spectra would be invaluable. By comparing the computationally predicted spectra of the (R)- and (S)-enantiomers with experimental data, the absolute configuration of a synthesized or isolated sample could be unambiguously determined.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These predicted values, when compared to experimental NMR spectra, can help to confirm the molecular structure and assign specific signals to the corresponding nuclei within the molecule.
Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H (aromatic) | 7.8 - 8.2 |
| H (alpha-carbon) | 5.4 |
| OH (hydroxyl) | 6.1 |
| OH (carboxylic acid) | 12.5 |
This table is illustrative and not based on published data.
Applications in Advanced Organic Synthesis
Role as a Chiral Building Block in Natural Product Synthesis
The enantiomerically pure forms of 2-bromo-5-iodomandelic acid are valuable chiral synthons for the total synthesis of complex natural products. diva-portal.orgnih.gov The inherent chirality of the molecule can be transferred to the target molecule, obviating the need for asymmetric induction or resolution steps at later stages of the synthesis. The presence of the two different halogen atoms on the aromatic ring offers orthogonal handles for sequential carbon-carbon and carbon-heteroatom bond formations. For instance, the iodine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, leaving the bromine atom intact for subsequent transformations. This selective reactivity is crucial for the convergent assembly of complex molecular architectures.
Table 1: Potential Cross-Coupling Reactions for Natural Product Synthesis
| Coupling Reaction | Halogen Reactivity | Bond Formed | Typical Conditions |
| Suzuki Coupling | I > Br | C-C (Aryl-Aryl) | Pd catalyst, base, boronic acid |
| Sonogashira Coupling | I > Br | C-C (Aryl-Alkynyl) | Pd/Cu catalyst, base, alkyne |
| Heck Coupling | I > Br | C-C (Aryl-Alkenyl) | Pd catalyst, base, alkene |
| Buchwald-Hartwig | I > Br | C-N, C-O | Pd catalyst, base, amine/alcohol |
The α-hydroxy acid functionality can be further manipulated to introduce additional stereocenters or to serve as a handle for the attachment of other molecular fragments. The carboxylic acid can be reduced to an alcohol or converted to an amide, while the hydroxyl group can be protected, oxidized, or used as a nucleophile. This versatility makes this compound a powerful tool in the synthetic chemist's arsenal (B13267) for the construction of intricate natural product scaffolds.
Utilization as a Precursor for Pharmaceutical Intermediates
The structural motifs present in this compound are found in a variety of biologically active molecules, making it an attractive starting material for the synthesis of pharmaceutical intermediates. pharmanoble.comarborpharmchem.com The di-halogenated phenyl ring, in particular, is a common feature in many drug candidates, where the halogens can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The ability to selectively functionalize the bromine and iodine atoms allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
For example, the 2-bromo-5-iodophenyl moiety can serve as a scaffold for the synthesis of inhibitors of various enzymes or receptors. The chiral α-hydroxy acid portion of the molecule can mimic the side chains of natural amino acids, enabling it to interact with the active sites of biological targets. The synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and anticancer compounds could potentially start from this versatile precursor.
Application in the Development of Chiral Catalysts and Ligands
The development of new chiral ligands and catalysts is a cornerstone of asymmetric synthesis. rsc.orgnih.govnii.ac.jp this compound can be used as a starting material for the synthesis of novel chiral ligands for transition metal-catalyzed reactions. The carboxylic acid and hydroxyl groups provide convenient points for the attachment of phosphine (B1218219), amine, or other coordinating groups. The rigid and sterically defined aromatic backbone, substituted with bulky halogen atoms, can create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in catalytic transformations.
For instance, the mandelic acid derivative can be converted into chiral oxazoline (B21484) or phosphine ligands. These ligands can then be complexed with transition metals such as palladium, rhodium, or iridium to generate catalysts for a wide range of asymmetric reactions, including hydrogenation, allylic alkylation, and C-H functionalization. nih.gov The tunability of the electronic and steric properties of the ligand, by modifying the substituents on the aromatic ring, allows for the optimization of the catalyst performance for a specific transformation.
Integration into Multi-component Reactions for Complex Molecule Assembly
Multi-component reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. nih.govnih.govmdpi.com The diverse functionality of this compound makes it an ideal substrate for various MCRs. The carboxylic acid can participate in Ugi and Passerini reactions, while the hydroxyl group can act as a nucleophile in other MCRs. The presence of the halogen atoms provides additional opportunities for post-MCR modifications, further increasing the molecular complexity of the products.
Table 2: Potential Multi-component Reactions Involving this compound
| MCR Name | Reactants | Key Bond Formations |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | C-N, C-C |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | C-O, C-C, C-N |
By incorporating this compound into MCRs, chemists can access a wide range of structurally diverse and complex molecules with potential applications in drug discovery and materials science. This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing the number of synthetic steps.
Design and Synthesis of Advanced Functional Materials Precursors
The unique electronic and photophysical properties of halogenated aromatic compounds make them attractive building blocks for the design of advanced functional materials. This compound can serve as a precursor for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The bromine and iodine atoms can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials.
Furthermore, the chiral nature of the molecule can be exploited to create chiroptical materials with unique properties, such as circularly polarized luminescence (CPL). The ability to form self-assembled monolayers (SAMs) on various surfaces through the carboxylic acid group also opens up possibilities for the development of new sensors and molecular electronic devices. The synthesis of liquid crystals and chiral polymers are other potential applications of this versatile building block in materials science.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 2-Bromo-5-iodomandelic acid with high purity?
- Methodological Answer : Synthesis typically involves sequential halogenation of mandelic acid derivatives under controlled conditions. For bromination, use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C, followed by iodination with iodine monochloride (ICl) in acetic acid. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterize purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via (DMSO-d6: δ 7.8–8.2 ppm for aromatic protons) and FT-IR (broad O-H stretch at ~3400 cm) .
Q. How should researchers address inconsistencies in melting point or spectral data during characterization?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray crystallography for unambiguous structural confirmation.
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 370.85).
- Compare data with literature values from authoritative databases (e.g., NIST Chemistry WebBook) or peer-reviewed studies .
Advanced Research Questions
Q. What strategies optimize regioselectivity in the bromination and iodination steps of mandelic acid derivatives?
- Methodological Answer :
- Catalytic control : Use Lewis acids like FeCl to direct bromination to the para position relative to the hydroxyl group.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution kinetics.
- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing side-product formation. Validate outcomes via (e.g., C-I coupling at ~95 ppm) and computational modeling (DFT studies on transition states) .
Q. How can contradictory biological activity results (e.g., enzyme inhibition assays) be systematically resolved?
- Methodological Answer :
- Dose-response curves : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects.
- Competitive binding assays : Use fluorescence quenching or SPR to measure affinity constants (K).
- Negative controls : Include structurally similar analogs (e.g., 5-Bromo-2-iodobenzoic acid) to isolate functional group contributions .
Q. What advanced catalytic systems improve yield in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral catalysts : Employ Pd(II)-BINAP complexes for enantioselective halogenation (≥90% ee).
- Flow chemistry : Continuous reactors enhance mixing and reduce side reactions.
- In situ monitoring : Use Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing variability in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading).
- ANOVA : Identify significant factors (p < 0.05) and optimize using response surface methodology.
- Error propagation analysis : Quantify uncertainty in final yield calculations .
Q. How can researchers ensure reproducibility in biological interaction studies?
- Methodological Answer :
- Standardized protocols : Follow guidelines from databases like PubChem for assay conditions (pH 7.4, 37°C).
- Blind experiments : Minimize bias by coding samples.
- Inter-lab validation : Share samples with collaborators for independent verification .
Literature & Background Research
Q. What databases and tools are essential for literature reviews on halogenated mandelic acids?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
